

# Physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | (5-Bromo-2-fluorophenyl)hydrazine hydrochloride |
| Cat. No.:      | B151763                                         |

[Get Quote](#)

## An In-Depth Technical Guide to (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**, a key intermediate in pharmaceutical and chemical synthesis. This document details available data, outlines experimental protocols for its characterization, and presents a logical workflow for its analysis.

## Core Properties and Data

**(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** is a substituted aromatic hydrazine derivative. Its structure, featuring both bromine and fluorine atoms on the phenyl ring, makes it a versatile building block in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Table 1: General and Chemical Properties

| Property          | Value                                                                                              | Source(s)                                                   |
|-------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 214916-08-2                                                                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BrClFN <sub>2</sub>                                                  | <a href="#">[2]</a>                                         |
| Molecular Weight  | 241.49 g/mol                                                                                       | <a href="#">[2]</a>                                         |
| IUPAC Name        | (5-bromo-2-fluorophenyl)hydrazine;hydrochloride                                                    | <a href="#">[1]</a>                                         |
| Synonyms          | 4-Bromo-2-fluorophenylhydrazine<br>hydrochloride, 2-fluoro-5-bromophenylhydrazine<br>hydrochloride | -                                                           |
| SMILES            | C1=CC(=C(C=C1Br)NN)F.Cl                                                                            | <a href="#">[1]</a>                                         |
| Physical Form     | Light-yellow to yellow powder<br>or crystals                                                       |                                                             |

Table 2: Quantitative Physical and Chemical Data

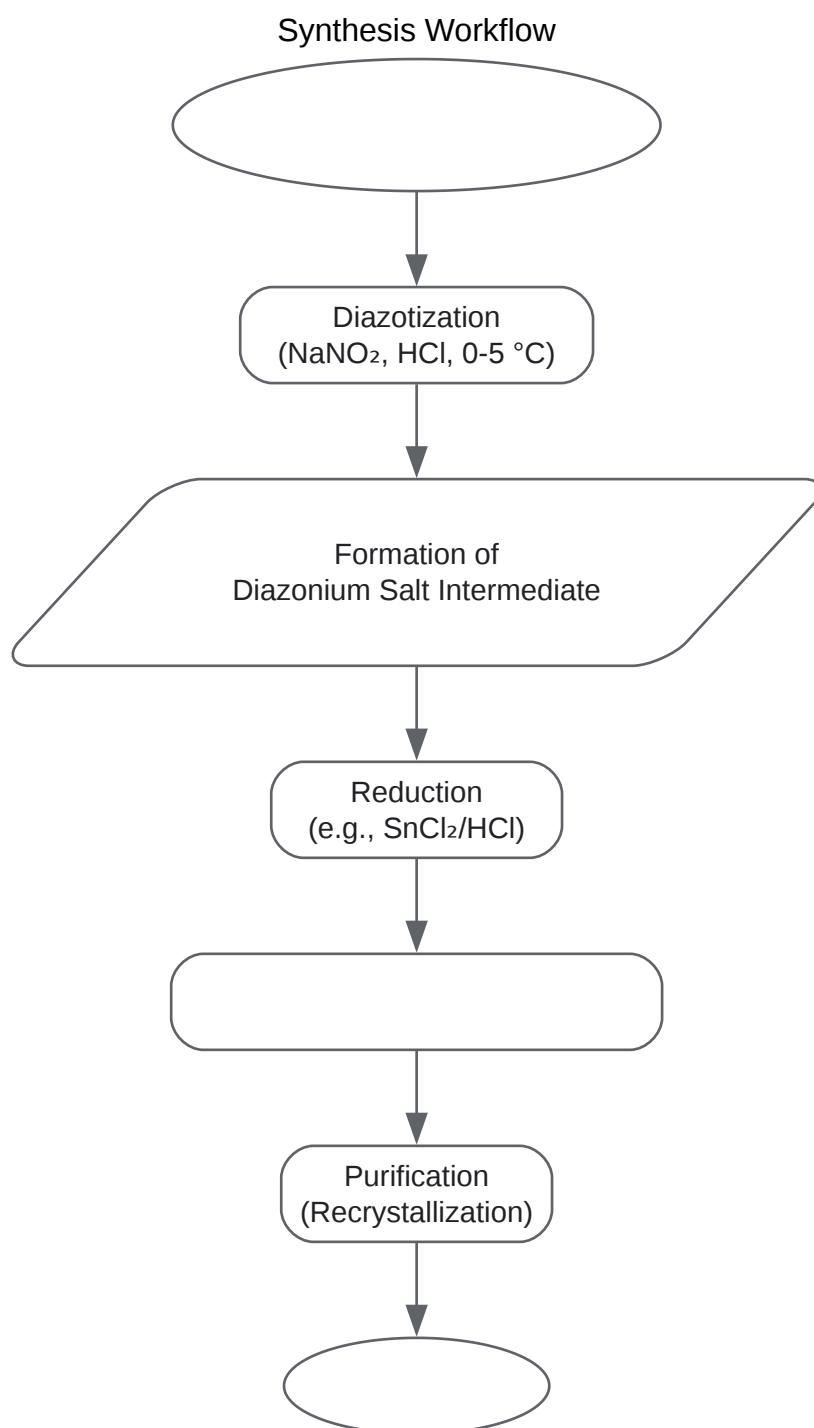
| Property      | Value                                                                                                      | Experimental Protocol                                                                                                                                                                                                                                                                                                      |
|---------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point | Data not available in public sources                                                                       | A standard capillary melting point apparatus can be used. The sample is finely powdered and packed into a capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the sample melts is recorded.                                                                                 |
| Solubility    | Data not available in public sources. Expected to be slightly soluble in water and polar organic solvents. | To determine solubility, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectroscopy or HPLC. |
| pKa           | Data not available in public sources.                                                                      | The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.                                 |

## Spectroscopic Data

While specific spectra for **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** are not publicly available, chemical suppliers indicate that such data, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra, are available upon request.<sup>[1]</sup> The expected spectral characteristics are outlined below.

Table 3: Expected Spectroscopic Characteristics

| Technique           | Expected Features                                                                                                                                                                                                                                  |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR    | Signals corresponding to the aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. Signals for the hydrazine protons would also be present.                                                               |
| $^{13}\text{C}$ NMR | Resonances for the six carbon atoms of the phenyl ring, with chemical shifts influenced by the halogen substituents.                                                                                                                               |
| IR Spectroscopy     | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Br and C-F stretching.                                                                  |
| Mass Spectrometry   | A molecular ion peak corresponding to the mass of the free base ( $\text{C}_6\text{H}_6\text{BrFN}_2$ ), along with isotopic peaks characteristic of the presence of bromine. Fragmentation patterns would provide further structural information. |


## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** are not readily available in the public domain. However, based on general procedures for similar compounds, the following methodologies can be applied.

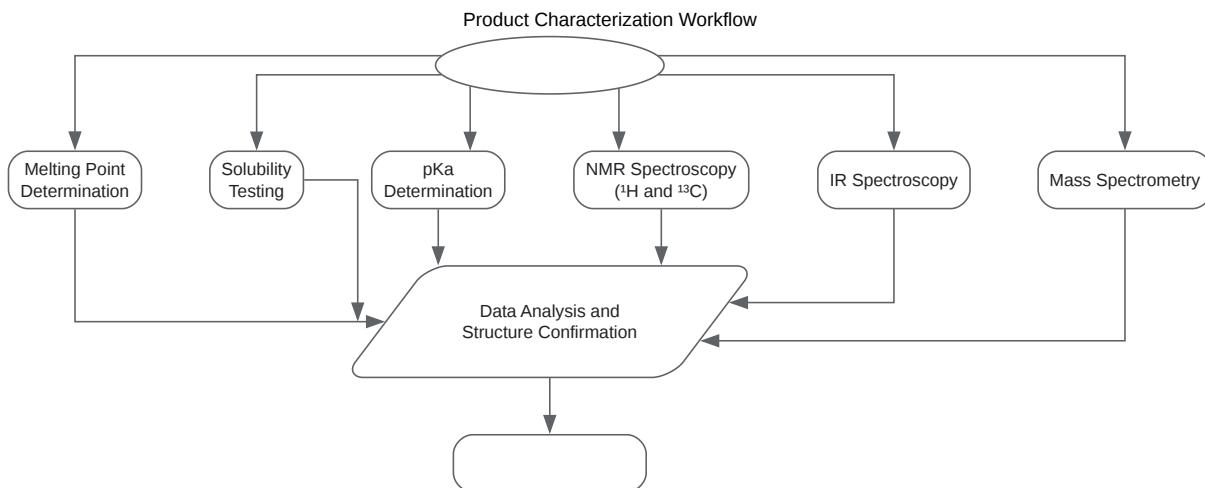
# Synthesis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride

A plausible synthetic route involves the diazotization of 5-bromo-2-fluoroaniline followed by reduction.

Workflow for the Synthesis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**



[Click to download full resolution via product page](#)


Caption: A general workflow for the synthesis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

Methodology:

- **Diazotization:** 5-Bromo-2-fluoroaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
- **Reduction:** The resulting diazonium salt solution is then treated with a reducing agent. A common choice for this transformation is tin(II) chloride in concentrated hydrochloric acid. The reducing agent is added portion-wise or as a solution, again at a low temperature. The reaction is allowed to proceed until the diazonium salt is consumed.
- **Isolation and Purification:** The product, **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**, often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

## Characterization Protocols

Logical Flow for the Characterization of the Synthesized Product



[Click to download full resolution via product page](#)

Caption: A logical workflow for the comprehensive characterization of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: A small amount of the hydrochloride salt is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O). A drop of trifluoroacetic acid may be added to improve solubility and sharpen the N-H peaks.
  - Analysis: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the compound.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount

of the sample is ground with dry KBr and pressed into a transparent disk.

- Analysis: The IR spectrum is recorded, and the positions of the absorption bands are correlated with the functional groups present in the molecule.
- Mass Spectrometry (MS):
  - Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.
  - Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined. High-resolution mass spectrometry can be used to confirm the elemental composition.

## Safety and Handling

**(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. Store the compound in a tightly sealed container in a cool, dry place.

## Applications in Research and Development

**(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** is a valuable building block for the synthesis of various biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. It is commonly used in the synthesis of indole derivatives and other heterocyclic systems that are of interest in drug discovery.[4]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (5-Bromo-2-fluorophenyl)hydrazine hydrochloride [synhet.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Angene - (5-BROMO-2-FLUORO-PHENYL)-HYDRAZINE HYDROCHLORIDE | 214916-08-2 | MFCD03094411 | AG00C22W [japan.angenechemical.com]
- 4. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | RUO [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151763#physical-and-chemical-properties-of-5-bromo-2-fluorophenyl-hydrazine-hydrochloride>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)